1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bh)-one hydrochloride
Overview
Description
1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bh)-one hydrochloride is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique polycyclic structure, which includes a pyrazino and isoindole moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
The synthesis of 1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bh)-one hydrochloride typically involves a base-mediated Ugi-N-alkylation sequence. This method is efficient and metal-free, utilizing the Ugi reaction of (E)-cinnamaldehyde derivatives, 2-chloroaniline, indole-2-carboxylic acid, and different isocyanides . The reaction is facilitated by sodium carbonate in dimethyl sulfoxide (DMSO) at 100°C, leading to the formation of novel bis-amide Ugi-adducts, which undergo intramolecular indole N-H alkylation to yield the desired compound .
Chemical Reactions Analysis
1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bh)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo-derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazino and isoindole rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bh)-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential effects on cellular processes.
Industrial Applications: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bh)-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bh)-one hydrochloride can be compared with other similar compounds, such as:
1,10-Trimethylene-2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole: This compound shares a similar core structure but differs in its substituents and specific reactivity.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: These compounds have a different heterocyclic framework but exhibit similar biological activities. The uniqueness of this compound lies in its specific polycyclic structure and the versatility of its synthetic routes.
Properties
IUPAC Name |
2,3,4,10b-tetrahydro-1H-pyrazino[1,2-b]isoindol-6-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c14-11-9-4-2-1-3-8(9)10-7-12-5-6-13(10)11;/h1-4,10,12H,5-7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQSRVALFKGCMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)C3=CC=CC=C3C2=O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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